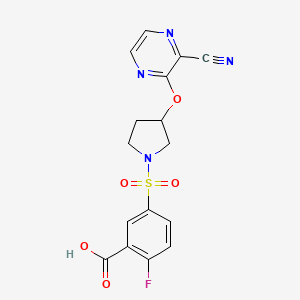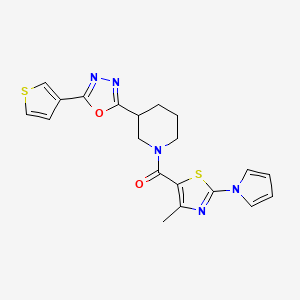
5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2005 and has since been the subject of numerous scientific studies.
作用机制
5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid works by inhibiting a specific enzyme called JAK3 (Janus kinase 3), which is involved in the signaling pathways of various immune cells. By inhibiting JAK3, 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid can reduce the activation and proliferation of immune cells, thereby reducing inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid has been shown to have a potent anti-inflammatory effect in various animal models of autoimmune diseases. It can reduce the production of pro-inflammatory cytokines, such as TNF-alpha, IL-6, and IL-17, and increase the production of anti-inflammatory cytokines, such as IL-10. 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid has also been shown to reduce the infiltration of immune cells into inflamed tissues, such as the joints in rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid as a research tool is its specificity for JAK3. It does not inhibit other JAK family members, such as JAK1, JAK2, and TYK2, which are involved in other signaling pathways. This specificity allows researchers to study the specific role of JAK3 in various diseases. However, 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid has some limitations as a research tool, including its high cost and the need for specialized expertise in organic chemistry to synthesize it.
未来方向
There are several potential future directions for the study of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid. One area of research is the development of more potent and selective JAK3 inhibitors. Another area of research is the investigation of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid in other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Finally, there is ongoing research on the potential use of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid in combination with other drugs, such as biologics, to achieve better therapeutic outcomes.
合成方法
The synthesis of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and other polar solvents.
科学研究应用
5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune disorders, such as rheumatoid arthritis, lupus, and multiple sclerosis. It has also been investigated for its potential in preventing organ transplant rejection.
属性
IUPAC Name |
5-[3-(3-cyanopyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O5S/c17-13-2-1-11(7-12(13)16(22)23)27(24,25)21-6-3-10(9-21)26-15-14(8-18)19-4-5-20-15/h1-2,4-5,7,10H,3,6,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPKOHAAAPUEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-((1-hydroxybutan-2-yl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619355.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2619357.png)

![3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2619361.png)
![4-(2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2619362.png)
![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2619364.png)
![2-phenyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2619365.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2619369.png)
![3-[(4-chlorophenyl)methyl]-N-(4-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2619370.png)
![2-[2-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2619371.png)
![3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2619372.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2619374.png)
